molecular formula C48H78O18 B1202123 Cirensenoxide G

Cirensenoxide G

Cat. No.: B1202123
M. Wt: 943.1 g/mol
InChI Key: VNTZDFZAGFBUPV-LLIXODNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cirensenoxide G is a naturally occurring glycoside isolated from Pulsatilla chinensis (白头翁), a plant used in traditional Chinese medicine. It is structurally characterized as a triterpenoid saponin with the molecular formula C₄₈H₇₈O₁₈ and a molecular weight of approximately 927.12 g/mol . This compound is often referenced alongside Oplopanaxoside C, though the relationship between these two compounds remains unclear due to conflicting identifiers.

The compound is noted for its high purity (≥98%) in commercial standards , indicating its significance in phytochemical research.

Properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22?,23-,24+,25?,26?,27+,28+,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1

InChI Key

VNTZDFZAGFBUPV-LLIXODNKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O

Synonyms

3beta,23-dihydroxy-lup-20(29)-en-28-oic acid 28-O-alpha-L-rhamnopyranosyl-(1-->4)-beta-D-glucopyranosyl-(1-->6)- beta-D-glucopyranoside
pulsatilloside C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Similarities: this compound and Oplopanaxoside C share a triterpenoid backbone but differ in oxygen content (O₁₈ vs. O₈), suggesting divergent functional groups or glycosylation patterns . Both are derived from Pulsatilla chinensis, highlighting their ecological and biochemical overlap .

Naringenin-7-O-glucuronide, a flavonoid derivative, underscores the diversity of glycosides in bioactivity, ranging from antioxidant to anti-inflammatory effects .

Purity and Availability: this compound is commercially available as a high-purity standard (≥98%), whereas Oplopanaxoside C lacks consistent quality control data .

Q & A

Q. What experimental approaches are recommended for characterizing the purity and structural identity of Cirensenoxide G?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with a validated protocol to assess purity, referencing retention time and peak area consistency .
  • For structural confirmation, combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY and HSQC) with high-resolution mass spectrometry (HRMS) . Ensure spectral data align with published benchmarks or synthetic standards, and include raw spectra in supporting information .
  • Document all procedures in the experimental section, specifying solvent systems, instrument parameters, and calibration standards to enable replication .

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

  • Prioritize dose-response studies to establish IC₅₀/EC₅₀ values across relevant biological models (e.g., enzyme inhibition, cell viability assays). Use positive controls (e.g., known inhibitors) to validate assay sensitivity .
  • Include time-dependent activity measurements to assess compound stability under experimental conditions. For example, pre-incubate this compound in assay buffers and compare activity at 0h vs. 24h .
  • Report statistical significance (e.g., p-values, confidence intervals) and replicate experiments at least three times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Conduct a systematic literature review using databases like SciFinder and Reaxys to identify variables affecting outcomes (e.g., assay temperature, solvent polarity, cell line genetic drift) .
  • Perform meta-analysis by standardizing disparate datasets (e.g., normalizing activity to % inhibition relative to controls) and applying statistical models (e.g., random-effects models) to quantify heterogeneity .
  • Validate hypotheses experimentally: For example, if solubility differences are suspected, measure this compound’s partition coefficient (LogP) and test activity in lipid-rich vs. aqueous matrices .

Q. What strategies are effective for elucidating the mechanistic pathway of this compound in complex biological systems?

Methodological Answer:

  • Employ multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets, followed by pathway enrichment analysis (e.g., KEGG, Reactome) .
  • Use chemical proteomics (e.g., affinity chromatography with this compound-conjugated beads) to isolate binding partners, followed by X-ray crystallography or molecular docking to map interactions .
  • Validate findings with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target necessity for observed bioactivity .

Q. How can researchers ensure reproducibility when scaling up synthetic protocols for this compound?

Methodological Answer:

  • Adopt Quality by Design (QbD) principles: Perform Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and identify critical process variables .
  • Document in-process controls (e.g., TLC, inline IR spectroscopy) and raw data for intermediate purification steps (e.g., column chromatography gradients) in supporting information .
  • Share synthetic protocols via repositories like Zenodo with persistent identifiers (DOIs) to enhance transparency .

Methodological Frameworks for Research Design

Q. What frameworks are suitable for formulating hypotheses about this compound’s structure-activity relationships?

Methodological Answer:

  • Apply the PICO framework to define:
  • Population : Target organism or cell line.
  • Intervention : this compound’s structural analogs.
  • Comparison : Positive/negative controls.
  • Outcome : Metrics like binding affinity or cytotoxicity .
    • Evaluate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize testing analogs with modified hydroxyl groups if solubility limits in vivo efficacy .

Data Management and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

  • Re-optimize computational models using experimental data as training sets . For instance, refine docking parameters with crystallographic data .
  • Perform sensitivity analysis to identify which molecular descriptors (e.g., hydrophobicity, H-bond donors) most impact predictive accuracy .
  • Publish negative results in supplementary materials to inform future modeling efforts .

Literature and Collaboration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.